[4-(2,5-Difluorophenyl)phenyl]methanamine - 1181291-46-2

[4-(2,5-Difluorophenyl)phenyl]methanamine

Catalog Number: EVT-3224801
CAS Number: 1181291-46-2
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[4-(2,5-Difluorophenyl)phenyl]methanamine is a synthetic organic compound. It acts as a key intermediate in the synthesis of various pharmaceutical agents, including those used in the treatment of Alzheimer's disease [], androgen receptor antagonists for prostate cancer [], and potential anticancer agents []. Notably, it serves as a precursor in the synthesis of tetrazine-tagged microbubbles for targeted ultrasound imaging [].

Chemical Reactions Analysis

A noteworthy chemical reaction involving [4-(2,5-Difluorophenyl)phenyl]methanamine is its utilization in synthesizing a biotinylated tetrazine derivative []. This reaction involves a series of steps including acylation and coupling reactions, demonstrating the compound's ability to participate in various chemical transformations.

Applications
  • γ-Secretase Inhibitors: It is a precursor in the synthesis of potent γ-secretase inhibitors like BMS-289948 and BMS-299897, which have shown promising results in reducing brain and plasma β-amyloid (Aβ) in APP-YAC mice, a model for Alzheimer's disease [].
  • Androgen Receptor Antagonists: It acts as a key intermediate in developing potent androgen receptor antagonists such as YM-175735, which exhibits strong antiandrogenic activity and is potentially beneficial for treating prostate cancer [].
  • Anticancer Agents: The compound is utilized in the synthesis of thiazole and thiadiazole derivatives, some of which demonstrate significant anticancer activity against various cancer cell lines [].
  • Ultrasound Molecular Imaging: It is employed in synthesizing a tetrazine-tagged microbubble (MBTz) for targeted ultrasound imaging []. This novel approach utilizes bioorthogonal inverse-electron-demand Diels–Alder reactions to capture functionalized MBs in vitro and in vivo, potentially enabling selective imaging of specific cellular targets.

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

    2-[4-[(2,5-Difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline (SEA0400)

    • Compound Description: SEA0400 is a potent and selective inhibitor of the Na+-Ca2+ exchanger (NCX) [, ]. It exhibits neuroprotective effects in cerebral ischemia models by attenuating reperfusion injury. SEA0400 demonstrates superior potency compared to KB-R7943, another NCX inhibitor. Mechanistically, SEA0400 reduces paradoxical Ca2+ challenge-induced reactive oxygen species production, DNA ladder formation, and nuclear condensation in astrocytes, suggesting its therapeutic potential in conditions involving NCX dysfunction.

    4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

    • Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor []. This compound effectively lowers brain and plasma levels of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Studies in APP-YAC mice showed a significant reduction in Aβ(1-40) levels after BMS-289948 administration. Furthermore, it increases the concentration of APP carboxy-terminal fragments in the brain, further supporting its gamma-secretase inhibitory activity.
    • Compound Description: BMS-299897 is a gamma-secretase inhibitor that effectively reduces Aβ levels in the brain [, ]. Studies in Tg2576 mice demonstrated that BMS-299897 dose-dependently reduces Aβ(1-40) in the cortex, cerebrospinal fluid, and plasma without affecting the levels of alpha-sAPP in cerebrospinal fluid. This compound, similar to BMS-289948, shows promise as a potential therapeutic agent for Alzheimer's disease.

    7-Chloro-3,5-dihydro-5-phenyl-1H-4,1-benzothiazepine-2-one (CGP-37157)

      2,5-Di(4-nitrophenyl)-3,4-di(3,5-difluorophenyl)phenyl grafted polysiloxane (NDPP)

      • Compound Description: NDPP is a polysiloxane derivative incorporating nitro and difluorophenyl groups []. This compound was synthesized and investigated as a stationary phase in capillary gas chromatography.

      N-((2-(4-Bromophenyl)-5-nitro-1H-indol-3-yl)methyl)-N-phenylbenzenamine (MB10)

      • Compound Description: MB10, a Mannich base of a 2,5-disubstituted indole, exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains []. This compound demonstrates potent inhibitory action against a range of microorganisms, including S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger.

      N-Benzyl-N-((2-(4-bromophenyl)-5-nitro-1H-indol-3-yl)methyl)(phenyl)methanamine (MB11)

      • Compound Description: MB11 is another Mannich base of a 2,5-disubstituted indole, exhibiting potent antimicrobial activity []. Like MB10, it demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains, including S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger.

      Plinabulin (NPI-2358)

      • Compound Description: Plinabulin is a potent anti-microtubule agent derived from the natural diketopiperazine "phenylahistin" []. This compound disrupts microtubule dynamics, exhibiting a mechanism of action similar to colchicine. Clinically, Plinabulin functions as a vascular disrupting agent and is currently being investigated in phase II clinical trials for its anticancer properties.
      • Compound Description: Derivative 33 is a potent anti-microtubule agent designed based on the didehydro-diketopiperazine scaffold of phenylahistin []. It incorporates a 2,5-difluorophenyl group, enhancing its anti-microtubule activity. In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that derivative 33 potently inhibits microtubule polymerization with a low effective concentration of 2 nM.
      • Compound Description: Derivative 50 represents another potent anti-microtubule agent derived from phenylahistin []. It features a benzophenone group instead of the 2,5-difluorophenyl group found in derivative 33. This compound exhibits exceptional potency in inhibiting microtubule polymerization in HUVECs, with a low effective concentration of 1 nM, highlighting the impact of structural modifications on activity.

      3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2-(2,5-difluorophenyl)thiazolidin-4-one

      • Compound Description: This thiazolidinone derivative exhibits promising anti-inflammatory activity []. It effectively inhibits TNF-α and IL-6, two key inflammatory cytokines, by 72% and 79%, respectively. The presence of halogenated electron-withdrawing groups on the phenyl ring contributes to its anti-inflammatory properties.

      trans-N-4-[4-Cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735)

      • Compound Description: YM-175735 is a potent androgen receptor (AR) antagonist with significant antiandrogenic activity []. It belongs to the N-arylpiperazine-1-carboxamide class of compounds and exhibits a higher potency as an AR antagonist compared to bicalutamide, a known antiandrogen. The potent antiandrogenic activity of YM-175735 makes it a potential candidate for treating prostate cancer.

      7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

      • Compound Description: L-838,417 acts as a partial agonist at specific subtypes of GABAA receptors, specifically those lacking the α1 subunit, while acting as an antagonist at GABAA-α1 receptors [, ]. This selectivity profile makes L-838,417 a potential anxiolytic agent with reduced sedative effects compared to traditional benzodiazepines. Studies in mice suggest that L-838,417 has a lower propensity to induce physical dependence, a common side effect of benzodiazepines.

      6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

      • Compound Description: SL651498 is another subtype-selective GABAA receptor modulator, exhibiting full agonist activity at GABAA-α2 receptors but lower efficacy at other GABAA receptor subtypes [, ]. This selectivity profile suggests potential therapeutic applications in anxiety and other neurological disorders with a reduced risk of sedation and dependence compared to non-selective GABAA receptor agonists.

      Properties

      CAS Number

      1181291-46-2

      Product Name

      [4-(2,5-Difluorophenyl)phenyl]methanamine

      IUPAC Name

      [4-(2,5-difluorophenyl)phenyl]methanamine

      Molecular Formula

      C13H11F2N

      Molecular Weight

      219.23 g/mol

      InChI

      InChI=1S/C13H11F2N/c14-11-5-6-13(15)12(7-11)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2

      InChI Key

      FGOHKHCGRSKWJP-UHFFFAOYSA-N

      SMILES

      C1=CC(=CC=C1CN)C2=C(C=CC(=C2)F)F

      Canonical SMILES

      C1=CC(=CC=C1CN)C2=C(C=CC(=C2)F)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.